molecular formula C26H28FN3O3S B2554783 5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-06-4

5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B2554783
CAS No.: 451500-06-4
M. Wt: 481.59
InChI Key: YEYDLQMJJBRWBW-UHFFFAOYSA-N
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Description

5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H28FN3O3S and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism

One significant area of application is in understanding the metabolism of related compounds. For example, Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidative metabolism pathways using human liver microsomes and enzymes. This research helps in understanding how similar compounds are metabolized in the human body, providing insights into their safety and efficacy profiles (Hvenegaard et al., 2012).

Antimicrobial Activities

Compounds with a similar structure have been synthesized and screened for antimicrobial activities. For instance, V. Jagtap et al. (2010) synthesized and evaluated novel fluoro substituted sulphonamide benzothiazole compounds for their antimicrobial potential. Such studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Jagtap et al., 2010).

Fluorescent Logic Gates

Gabriel Gauci and David C. Magri (2022) designed and synthesized compounds incorporating a piperazine receptor and an aryl group, functioning as fluorescent logic gates. These molecules can reconfigure between different logic operations based on solvent polarity, offering potential applications in biochemical sensing and molecular computing (Gauci & Magri, 2022).

Receptor Antagonists

Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, demonstrating significant inhibitory activity. These findings are crucial for developing new treatments for psychiatric disorders, highlighting the therapeutic potential of such compounds (Yoon et al., 2008).

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives and their biological activities have been extensively studied. For instance, Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers and evaluated their antibacterial and MurB inhibitory activities. Such research contributes to the discovery of new bioactive molecules with potential pharmaceutical applications (Mekky & Sanad, 2020).

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c1-18-7-9-21(10-8-18)28-26(31)23-17-22(11-12-24(23)27)34(32,33)30-15-13-29(14-16-30)25-6-4-5-19(2)20(25)3/h4-12,17H,13-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYDLQMJJBRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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